5-Methylquinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

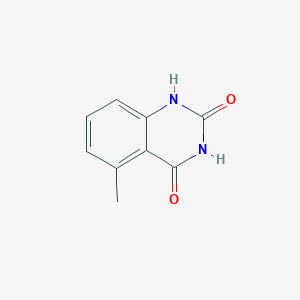

5-Methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a quinazoline core with a methyl group at the 5-position and keto groups at the 2 and 4 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 5-Methylquinazoline-2,4(1H,3H)-dione, can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids as both solvent and catalyst . This method is efficient and can be carried out at atmospheric pressure, yielding high amounts of the desired product. Another method involves the use of 2-aminobenzamides and di-tert-butyl dicarbonate in a one-pot synthesis catalyzed by DMAP .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs scalable and environmentally friendly methods. The use of ionic liquids as dual solvent-catalysts is particularly advantageous due to their reusability and high efficiency . Additionally, microwave-assisted and metal-catalyzed reactions are also explored for large-scale synthesis .

Analyse Des Réactions Chimiques

(a) DMAP-Catalyzed Cyclization

A one-pot synthesis using 4-dimethylaminopyridine (DMAP) as a metal-free catalyst enables the formation of quinazoline-2,4-diones from 2-aminobenzamide derivatives. For 5-methyl derivatives:

-

Reactants : 5-Methyl-2-aminobenzamide (1a) , di-tert-butyl dicarbonate ((Boc)₂O).

-

Conditions : CH₃CN solvent, microwave irradiation (150°C, 150 W, 30 min).

Key Data :

| Entry | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 13d | DMAP | CH₃CN | 30 (MW) | 92 |

This method avoids transition metals and achieves high regioselectivity for the 5-methyl derivative .

(b) Potassium Cyanate-Mediated Cyclization

An eco-friendly one-pot synthesis in water involves:

-

Reactants : 5-Methylanthranilic acid, potassium cyanate (KOCN).

-

Conditions : Room temperature, NaOH for cyclization, followed by HCl acidification.

Mechanism :

-

Formation of a urea intermediate (3a) via KOCN coupling.

-

Base-induced cyclization to the sodium salt of benzoylene urea (4a) .

-

Acidification to yield 5-methylquinazoline-2,4(1H,3H)-dione .

(c) CO₂-Based Cycloaddition

A green approach utilizes CO₂ and 2-amino-5-methylbenzonitrile:

Reaction Pathway :

(a) N-Alkylation

The 1- and 3-positions of 5-methylquinazoline-2,4-dione undergo alkylation for further derivatization:

-

Reactants : Ethyl chloroacetate, K₂CO₃ in DMF.

-

Product : 1,3-Bis(ethoxycarbonylmethyl)-5-methylquinazoline-2,4(1H,3H)-dione (2) .

(b) Hydrazinolysis

Reaction with hydrazine hydrate introduces hydrazide moieties:

-

Conditions : Reflux in ethanol.

-

Product : 2,2′-(5-Methyl-2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) (3) .

Biological Activity Derivatives

5-Methylquinazoline-2,4-dione derivatives exhibit antimicrobial and anti-inflammatory properties:

(a) Antimicrobial Derivatives

-

Compound 15 :

(b) Anti-Inflammatory Derivatives

-

Compound 4a :

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|---|

| DMAP Cyclization | DMAP | CH₃CN | 150 (MW) | 92 | Moderate |

| KOCN Cyclization | None | H₂O | 25 | >90 | High |

| CO₂ Cycloaddition | MCM-41-NH₂ | H₂O | 120 | 85 | High |

Key Research Findings

-

Microwave Assistance : Reduces reaction time from 12 h to 30 min while improving yields .

-

Electron-Donating Groups : Methyl substituents enhance reaction efficiency due to increased electron density at the reaction site .

-

Scalability : The KOCN method is scalable to 1 kg batches, making it industrially viable .

This synthesis and functionalization data underscore the versatility of this compound as a scaffold for drug discovery and materials science.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-methylquinazoline-2,4(1H,3H)-dione derivatives. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacterial strains. For instance, a series of synthesized quinazoline derivatives were evaluated for their antimicrobial efficacy using the Agar well diffusion method. Notably, some derivatives displayed moderate to strong activity compared to standard antibiotics like ampicillin .

| Compound | Activity | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Moderate | 11 | 80 |

| Compound 15 | Moderate | 10-12 | 75-77 |

| Compound 14a | Moderate | 12 | 70 |

| Compound 14b | Moderate | 13 | 75 |

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively studied. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated efficacy against breast cancer and leukemia cell lines, suggesting their role as potential chemotherapeutic agents .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes involved in disease processes. Notably, it has shown inhibitory effects on bacterial gyrase and DNA topoisomerase IV, making it a candidate for the development of new antimicrobial agents aimed at overcoming bacterial resistance . Additionally, studies have indicated its potential as an inhibitor of phosphodiesterase (PDE) and cyclin-dependent kinase (CDK) pathways, which are crucial in various cellular processes including inflammation and cancer progression .

Antiplatelet and Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of quinazoline derivatives. Some studies suggest that these compounds can effectively inhibit platelet aggregation and reduce inflammation markers in vitro. This makes them potential candidates for treating cardiovascular diseases and other inflammatory conditions .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- One-Pot Synthesis : A DMAP-catalyzed method allows for efficient synthesis without the need for metal catalysts, yielding high purity products .

- Substitution Reactions : The compound can also be synthesized via substitution reactions involving anthranilic acid followed by alkylation processes to introduce methyl groups at specific positions on the quinazoline ring .

Future Directions and Case Studies

Ongoing research is focused on enhancing the bioactivity of this compound through structural modifications. Case studies are emerging that document the synthesis of novel derivatives with improved pharmacological profiles. For example:

- A recent study reported new derivatives that exhibited enhanced anticancer activity against specific tumor types while maintaining low cytotoxicity to normal cells.

- Another case study highlighted the development of a derivative that effectively inhibited NHE-1 (Na+/H+ exchanger) activity, showcasing its potential in managing hypertension and related cardiovascular conditions .

Mécanisme D'action

The mechanism of action of 5-Methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Methylquinazoline-2,4(1H,3H)-dione include:

- Quinazoline-2,4(1H,3H)-dione

- 6-Methylquinazoline-2,4(1H,3H)-dione

- 5,6-Dimethylquinazoline-2,4(1H,3H)-dione

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position can enhance its interaction with certain molecular targets, making it a valuable compound for drug development .

Activité Biologique

5-Methylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and antiviral activities. This article presents a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H9N2O2

- Molecular Weight : 177.18 g/mol

- Melting Point : > 250 °C

The compound features a methyl group at the 5-position of the quinazoline ring and two carbonyl groups at the 2 and 4 positions. This specific arrangement contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-diones exhibit notable antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity Against |

|---|---|---|---|

| This compound | 11 | 80 | Candida albicans |

| Compound 13 | 15 | 65 | Escherichia coli |

| Compound 15 | 12 | 75 | Staphylococcus aureus |

Among these compounds, Compound 13 showed broad-spectrum activity against both Gram-positive and Gram-negative strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer effects of quinazoline-2,4(1H,3H)-diones have been extensively studied. A significant finding was that various derivatives inhibited the growth of multiple human tumor cell lines. For instance:

| Compound | Average logGI50 | Targeted Cell Lines |

|---|---|---|

| Compound 60 | -6.1 | Various Human Tumor Lines |

| Compound 65 | -6.13 | Various Human Tumor Lines |

| Compound 69 | -6.44 | Various Human Tumor Lines |

These compounds demonstrated potent anticancer activity with specific substituents enhancing their efficacy . The structure–activity relationship (SAR) analysis revealed that chlorophenethyl substitutions significantly increased potency.

Antiviral Activity

Emerging research highlights the antiviral potential of quinazoline derivatives. In vitro studies have shown that certain derivatives exhibit strong inhibitory effects against viruses such as vaccinia and adenovirus. For example:

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| Compound 24b11 | 1.7 | Vaccinia |

| Compound 24b13 | 6.2 | Adenovirus |

These findings suggest that modifications to the quinazoline scaffold can lead to effective antiviral agents .

Propriétés

IUPAC Name |

5-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVVBLYTQYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555653 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-39-5 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.